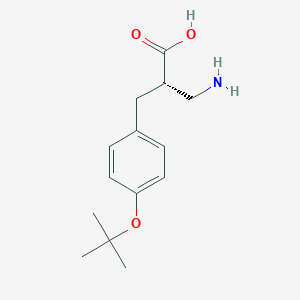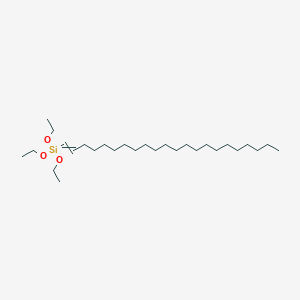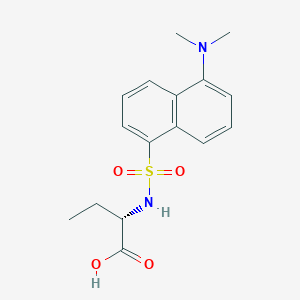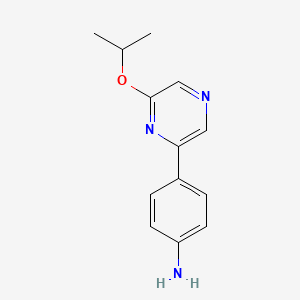![molecular formula C11H12ClN3O3 B13975337 4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine is a synthetic nucleoside analog. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral and anticancer therapies. Its structure comprises a pyrrolo[2,3-d]pyrimidine core, which is modified with a 4-chloro substituent and a 2-deoxy–D-ribofuranosyl sugar moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine derivative with a protected 2-deoxy–D-ribofuranosyl halide. The reaction is often catalyzed by Lewis acids such as tin(IV) chloride or titanium(IV) chloride under anhydrous conditions. The glycosylation step is followed by deprotection of the sugar moiety to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Glycosylation and Deglycosylation: The sugar moiety can be modified or removed under specific conditions.
Common Reagents and Conditions
Lewis Acids: Tin(IV) chloride, titanium(IV) chloride for glycosylation.
Nucleophiles: Amines, thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.
Major Products
Substituted Derivatives: Formed by nucleophilic substitution at the 4-position.
Oxo and Dihydro Derivatives: Formed by oxidation and reduction reactions.
Modified Nucleosides: Formed by glycosylation and deglycosylation reactions.
科学的研究の応用
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown activity against certain viral infections and cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine involves its incorporation into DNA or RNA, leading to chain termination or inhibition of polymerase enzymes. The compound targets viral or cancerous cells by interfering with their nucleic acid synthesis pathways, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another nucleoside analog with antiviral and anticancer properties.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyladenine: Known for its potent antiviral activity.
Uniqueness
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine is unique due to its specific structural modifications, which confer distinct biological activities. Its 4-chloro substituent and pyrrolo[2,3-d]pyrimidine core differentiate it from other nucleoside analogs, providing unique interactions with biological targets.
特性
分子式 |
C11H12ClN3O3 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC名 |
(2R,3S)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7-,8+,9?/m0/s1 |
InChIキー |
FHODFBMHXPTGHP-ZQTLJVIJSA-N |
異性体SMILES |
C1[C@@H]([C@H](OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


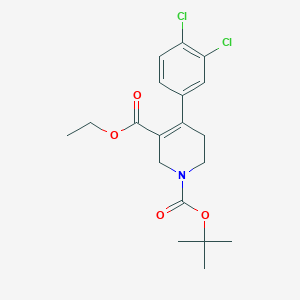
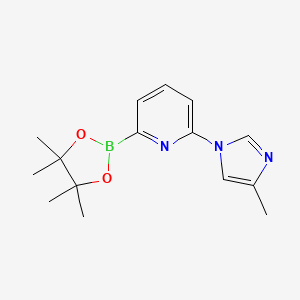
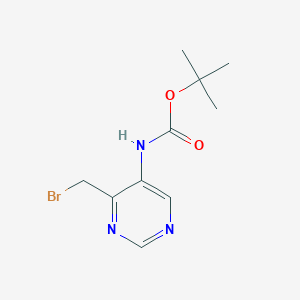
![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
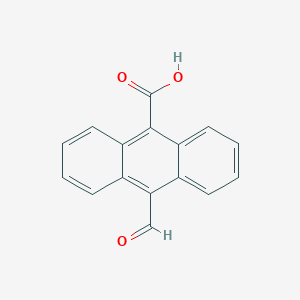
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
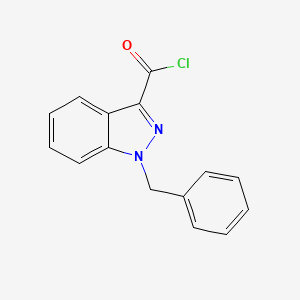
![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)

